molecular formula C15H13N3 B11979404 2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile

Cat. No.: B11979404
M. Wt: 235.28 g/mol
InChI Key: XINHKNWFVWHDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile is a chemical compound with the molecular formula C15H13N3 It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group and a methyl group, as well as a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile typically involves the condensation of 1-ethyl-6-methylquinoline-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, in an appropriate solvent like ethanol or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the nitrile groups, potentially leading to amines.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline ring system may interact with DNA or proteins, leading to potential biological effects. The nitrile groups can also participate in interactions with enzymes or receptors, contributing to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile is unique due to its specific substitution pattern on the quinoline ring and the presence of the propanedinitrile moiety

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile

InChI

InChI=1S/C15H13N3/c1-3-18-14-6-4-11(2)8-12(14)5-7-15(18)13(9-16)10-17/h4-8H,3H2,1-2H3

InChI Key

XINHKNWFVWHDRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=C(C#N)C#N)C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.